N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Methylation: The final step involves the methylation of the amine group using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), methyl iodide (CH3I)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to modulate specific molecular targets involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Applications: It serves as a corrosion inhibitor and is used in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to and inhibit the activity of certain enzymes or receptors involved in disease pathways. The compound’s ability to modulate the activity of these targets leads to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds share a similar thiophene core structure and exhibit comparable biological activities.
Thiophene-2-carboxamide Derivatives: These compounds also possess the thiophene ring and are used in similar applications.
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-16(14(9-15)6-3-7-14)13(17)12-8-10-4-2-5-11(10)18-12/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIMUJHBDVHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(S1)CCC2)C3(CCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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